![molecular formula C15H19IO3 B055075 4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane CAS No. 117439-67-5](/img/structure/B55075.png)
4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane
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Overview
Description
Bacimex, also known as Sultamicillin Tosylate, is an oral form of the antibiotic combination ampicillin and sulbactam. It is a mutual prodrug, meaning it is a compound that undergoes chemical conversion by metabolic processes to release the active drugs. Bacimex is primarily used for its antibacterial properties, particularly against beta-lactamase-producing bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bacimex involves the esterification of ampicillin and sulbactam. The process typically includes the following steps:
Esterification: Ampicillin and sulbactam are esterified using a suitable esterifying agent under controlled conditions.
Purification: The resulting ester is purified through crystallization or other purification techniques to obtain the desired product.
Industrial Production Methods
Industrial production of Bacimex follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ampicillin and sulbactam are esterified in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale crystallization and filtration methods. Quality control measures ensure the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions
Bacimex undergoes several types of chemical reactions, including:
Hydrolysis: Bacimex can be hydrolyzed to release ampicillin and sulbactam.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of Bacimex.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products Formed
The primary products formed from the hydrolysis of Bacimex are ampicillin and sulbactam. These products retain their antibacterial properties and are effective against a broad spectrum of bacteria.
Scientific Research Applications
Bacimex has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in research on bacterial resistance and the mechanisms of beta-lactamase inhibition.
Medicine: Investigated for its efficacy in treating various bacterial infections, particularly those caused by beta-lactamase-producing bacteria.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
Bacimex exerts its effects through the combined action of ampicillin and sulbactam. Ampicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis. Sulbactam inhibits beta-lactamase enzymes produced by resistant bacteria, thereby enhancing the efficacy of ampicillin .
Comparison with Similar Compounds
Similar Compounds
Ampicillin: A beta-lactam antibiotic that inhibits bacterial cell wall synthesis.
Sulbactam: A beta-lactamase inhibitor that enhances the efficacy of beta-lactam antibiotics.
Amoxicillin-Clavulanate: A combination of amoxicillin and clavulanic acid, similar to Bacimex in its mechanism of action.
Uniqueness
Bacimex is unique due to its mutual prodrug nature, which allows for the simultaneous release of ampicillin and sulbactam. This dual action provides enhanced antibacterial activity against beta-lactamase-producing bacteria, making it a valuable therapeutic option for treating resistant infections .
Properties
CAS No. |
117439-67-5 |
---|---|
Molecular Formula |
C15H19IO3 |
Molecular Weight |
374.21 g/mol |
IUPAC Name |
4-tert-butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C15H19IO3/c1-13(2,3)14-8-17-15(18-9-14,19-10-14)11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3 |
InChI Key |
XFHCOMPFTDWWQD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)I |
Canonical SMILES |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)I |
Key on ui other cas no. |
117439-67-5 |
Synonyms |
4-I-TBOB 4-tert-butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane |
Origin of Product |
United States |
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